4-Chloro-5-(trifluoromethyl)pyridin-2-amine hydrochloride
Overview
Description
4-Chloro-5-(trifluoromethyl)pyridin-2-amine is a chemical compound with the CAS Number: 1227581-65-8 . It has a molecular weight of 196.56 . It is in powder form .
Synthesis Analysis
Trifluoromethylpyridines (TFMP) and its derivatives, including 4-Chloro-5-(trifluoromethyl)pyridin-2-amine, are synthesized for use in the agrochemical and pharmaceutical industries . The synthesis of TFMP derivatives is an important research topic due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Molecular Structure Analysis
The InChI code for 4-Chloro-5-(trifluoromethyl)pyridin-2-amine is 1S/C6H4ClF3N2/c7-4-1-5(11)12-2-3(4)6(8,9)10/h1-2H,(H2,11,12) .Chemical Reactions Analysis
The compound has been used in the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . This process converts different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .Physical and Chemical Properties Analysis
4-Chloro-5-(trifluoromethyl)pyridin-2-amine is a powder with a molecular weight of 196.56 . It is stored at 4 degrees Celsius .Scientific Research Applications
Deprotonative Functionalization of Pyridine Derivatives
The deprotonative functionalization of pyridine derivatives, including 4-Chloro-5-(trifluoromethyl)pyridin-2-amine hydrochloride, is an essential chemical process. This process is employed in reactions with aldehydes under ambient conditions, utilizing an amide base generated in situ. Such reactions are significant in creating pyridine substrates with various aldehydes, showcasing the versatility of these pyridine derivatives in chemical synthesis (Shigeno et al., 2019).
Synthesis of Pesticide Intermediates
This compound serves as a foundational element in the synthesis of certain pesticides. The compound is specifically utilized in the production of 2,3-Dichloro-5-trifluoromethyl pyridine, a critical intermediate in pesticide manufacturing. The review of the synthesis processes of such compounds highlights the industrial and agricultural relevance of this chemical (Lu Xin-xin, 2006).
Synthesis of Dihydrofuro[3,2-c]pyridine Derivatives
Complex chemical processes involving this compound result in the synthesis of various dihydrofuro[3,2-c]pyridine derivatives. These derivatives are generated through multi-step reactions, highlighting the chemical's role in the creation of complex molecular structures (Bradiaková et al., 2009).
Trifluoromethylated Analogues of 4,5‐Dihydroorotic Acid
This compound is pivotal in synthesizing trifluoromethylated analogues of 4,5‐dihydroorotic acid. These compounds are synthesized through a Michael-like 1,4-conjugate hydrocyanation process, demonstrating the chemical's utility in producing biochemically relevant compounds (Sukach et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of novel molecules for potential treatment of diseases like hepatitis c .
Mode of Action
It’s known that the trifluoromethyl group in organic compounds can significantly affect their biological activities .
Pharmacokinetics
The compound’s physicochemical properties, such as its molecular weight and structure, can influence its pharmacokinetic profile .
Result of Action
Similar compounds have shown potential in the treatment of diseases like hepatitis c .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of this compound .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-chloro-5-(trifluoromethyl)pyridin-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2.ClH/c7-4-1-5(11)12-2-3(4)6(8,9)10;/h1-2H,(H2,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOFLICWGMIQBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)C(F)(F)F)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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